molecular formula C5H12ClN B1525045 Pent-3-en-1-amine hydrochloride CAS No. 1306615-57-5

Pent-3-en-1-amine hydrochloride

Cat. No. B1525045
M. Wt: 121.61 g/mol
InChI Key: JKIHNQMXIWMLLE-SQQVDAMQSA-N
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Description

Pent-3-en-1-amine hydrochloride is a chemical compound with the CAS Number: 1306615-57-5 . It has a molecular weight of 121.61 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for Pent-3-en-1-amine hydrochloride is 1S/C5H11N.ClH/c1-2-3-4-5-6;/h2-3H,4-6H2,1H3;1H/b3-2+; . This indicates the presence of a pentene group (five carbon chain with a double bond) and an amine group (NH2), along with a hydrochloride group.


Physical And Chemical Properties Analysis

Pent-3-en-1-amine hydrochloride is a powder that is stored at room temperature . The compound’s physical form and storage temperature suggest it is stable under normal conditions.

Scientific Research Applications

Cyclization Reactions

One significant application of Pent-3-en-1-amine derivatives involves cyclization reactions to produce heterocyclic compounds. For instance, primary pent-4-enylaminyl radicals undergo efficient cyclization, leading to the formation of pyrrolidine and piperidine products in good to high yields. This process demonstrates the utility of Pent-3-en-1-amine derivatives in synthesizing nitrogen-containing rings, crucial in medicinal chemistry (F. Liu et al., 2007).

Novel Synthesis Methods

Research into the conversion of bicyclo[1.1.1]pentan-1-amines, related structurally to Pent-3-en-1-amine hydrochloride, through photochemical reactions has led to the development of new synthetic pathways. These methods enable the creation of polysubstituted bicyclo[3.1.1]heptan-1-amines, showcasing the compound's role in expanding the toolkit for synthesizing complex organic structures (Alexander S Harmata et al., 2021).

Amination and Oxygenation of Olefins

The effectiveness of BF3·Et2O in promoting the intra- and intermolecular amination and oxygenation of unfunctionalized olefins highlights another area of application. This chemistry is relevant for modifying olefins, including those related to Pent-3-en-1-amine, to produce a variety of amination or oxygenation products, which can serve as intermediates in pharmaceutical and material science applications (Chun-Hua Yang et al., 2015).

Fluoroalkyl Pyrrolidine Derivatives Synthesis

The synthesis of 2-fluoroalkyl pyrrolidine derivatives from Pent-4-en-1-amines demonstrates the compound's utility in introducing fluoroalkyl groups into cyclic amines. This process is crucial for developing molecules with enhanced pharmacokinetic properties, as fluoroalkyl groups often impart desirable biological activity and stability (Yao-Hua Zhu et al., 2011).

Environmental Remediation

In environmental engineering, polymers derived from allyl amine hydrochloride, structurally similar to Pent-3-en-1-amine hydrochloride, have been developed to remove reactive nitrogen and phosphorus from aquaculture wastewater. This application underscores the potential of Pent-3-en-1-amine derivatives in addressing environmental pollution challenges (D. Kioussis et al., 2000).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(E)-pent-3-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-2-3-4-5-6;/h2-3H,4-6H2,1H3;1H/b3-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIHNQMXIWMLLE-SQQVDAMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pent-3-en-1-amine hydrochloride

CAS RN

1306615-57-5
Record name pent-3-en-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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